(2-Chloro-4-nitrophenoxy)acetyl chloride
Overview
Description
Scientific Research Applications
Formation of Reactive Species : The reaction of nitrite with hypochlorous acid forms reactive intermediate species capable of nitrating phenolic substrates like tyrosine and 4-hydroxyphenylacetic acid. This reaction produces a species with spectral characteristics similar to nitryl chloride (Cl-NO2), indicating the potential for (2-Chloro-4-nitrophenoxy)acetyl chloride to participate in similar reactions and formations of reactive species (Eiserich et al., 1996).
Chromatographic Determination : Direct acetylation of chloro- and nitrophenols, like (2-Chloro-4-nitrophenoxy)acetyl chloride, in alkaline aqueous solutions is utilized in gas chromatographic methods for the determination of trace amounts of such compounds. This process improves chromatographic characteristics and extraction efficiency, indicating its utility in analytical chemistry (Mathew & Elzerman, 1981).
Hydrogen Bond Studies : Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides synthesized from compounds including 2-amino-4-chloro-5-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetyl chloride shed light on the formation of intra- and intermolecular hydrogen bonds in such molecules. This research contributes to understanding the molecular structure and electronic behavior of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride (Romero & Angela Margarita, 2008).
Oxidation and Transformation Studies : Research on the transformations of chloro and nitro groups in 4-chloro-2-nitrophenol by sulfate radical reveals insights into the degradation kinetics and mechanisms that could apply to related compounds like (2-Chloro-4-nitrophenoxy)acetyl chloride. This work is crucial for understanding the environmental fate and degradation pathways of such chemicals (Zhou et al., 2015).
Synthesis of Derivatives : Several studies focus on synthesizing derivatives of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride for applications in various fields, including pharmaceuticals and material science. These syntheses often involve reactions with other chemicals and provide valuable insights into the versatility and reactivity of such compounds (Knipe et al., 1977); (Havaldar et al., 2004); (Xiong et al., 2019); (Begunov & Valyaeva, 2015).
Environmental Impact and Degradation : Studies on the degradation of chloronitrophenols in water and the effects of different ions on the rates of decomposition highlight the environmental impact and treatment methods for compounds similar to (2-Chloro-4-nitrophenoxy)acetyl chloride. This research is essential for understanding how such compounds behave in natural and engineered systems (Saritha et al., 2007); (De Laat et al., 2004); (Yuan et al., 2011).
properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVMMMWWTVRNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenoxy)acetyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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